molecular formula C29H31N3O2 B563658 tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate CAS No. 327160-17-8

tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate

Cat. No.: B563658
CAS No.: 327160-17-8
M. Wt: 453.586
InChI Key: JFXALNDHJGZLER-UHFFFAOYSA-N
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Description

tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate: is a synthetic organic compound that features an imidazole ring substituted with a trityl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide, mild temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, typically under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The trityl group provides steric bulk, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • tert-Butyl [2-(1-phenyl-1H-imidazol-4-yl)ethyl]carbamate
  • tert-Butyl [2-(1-benzyl-1H-imidazol-4-yl)ethyl]carbamate
  • tert-Butyl [2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)30-20-19-26-21-32(22-31-26)29(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22H,19-20H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXALNDHJGZLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652491
Record name tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327160-17-8
Record name tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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